molecular formula C12H15NO2 B8719101 2-Benzyloxy-3-(dimethylamino)acrolein

2-Benzyloxy-3-(dimethylamino)acrolein

Cat. No.: B8719101
M. Wt: 205.25 g/mol
InChI Key: YPUSLQFSBBYBCE-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzyloxy group attached to the acrolein backbone, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein typically involves the reaction of benzyloxyacetaldehyde diethyl acetal with phosphorus pentachloride, followed by treatment with N,N-dimethylformamide and sodium hydroxide. The reaction conditions are as follows :

  • Benzyloxyacetaldehyde diethyl acetal is stirred under ice cooling and added with phosphorus pentachloride.
  • The mixture is heated and stirred on an oil bath at 75°C.
  • Anhydrous N,N-dimethylformamide is added, and the mixture is stirred at room temperature for 3 days.
  • The reaction mixture is treated with aqueous sodium hydroxide to achieve a pH of 8 or higher, followed by extraction with ether.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous processes and optimized reaction conditions ensures higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

    3-Dimethylaminoacrolein: Shares the dimethylamino group but lacks the benzyloxy group.

    2-Benzyloxyacrolein: Contains the benzyloxy group but lacks the dimethylamino group.

Uniqueness: 2-Benzyloxy-3-(dimethylamino)acrolein is unique due to the presence of both the benzyloxy and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(dimethylamino)-2-phenylmethoxyprop-2-enal

InChI

InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

YPUSLQFSBBYBCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared by a modification of the literature procedure reported in Croat. Chim. Acta, 1966, 235. Phosphorus pentachloride (0.13 mol) was added to benzyloxyacetaldehyde diethyl acetal (0.13 mol) at 20-30° C. The reaction mixture was heated at 60° C. for 75 min and then cooled to 0° C. The reaction mixture was treated with DMF (0.39 mol) and stirred at room temperature for four days. The reaction mixture was diluted with 1.0N HCl(aq) (200 ml) and ether (200 ml). The ether layer was discarded and the aqueous layer was basified with 8N NaOH(aq). The aqueous layer was extracted with ethyl acetate and ether and the combined organic extracts were dried (MgSO4), filtered and evaporated in vacuo. The resulting black oil was purified by column chromatography to give the product as a brown solid (0.06 mol, 43%). δH (250 MHz; CDCl3) 8.62 (1H, s), 7.44-7.26 (5H, m), 6.18 (1H, s), 4.96 (2H, s), 3.04 (6H, s).
Quantity
0.13 mol
Type
reactant
Reaction Step One
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0.13 mol
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reactant
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0.39 mol
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reactant
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0 (± 1) mol
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200 mL
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200 mL
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0 (± 1) mol
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Yield
43%

Synthesis routes and methods II

Procedure details

[(2,2-Diethoxyethoxy)methyl]benzene (8.30 g, 37.0 mmol) stirred under ice cooling was added with phosphorus pentachloride (8.09 g, 38.8 mmol) over 15 minutes. The mixture was stirred at the same temperature for 15 minutes, and then heated and stirred on an oil bath at 75° C. for 75 minutes. The reaction mixture was cooled by stirring at room temperature for 20 minutes, cooled, and then added with anhydrous N,N-dimethylformamide (8.6 mL, 111 mmol) at the same temperature, and the mixture was stirred at room temperature for 3 days. The reaction mixture was added with 8 M aqueous sodium hydroxide on an ice bath until pH became 8 or higher, and then the mixture was diluted with water, and extracted with ether. The organic layer was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:acetone=4:1→2:1) to obtain 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde (4.05 g, 53%) as brown oil.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.09 g
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reactant
Reaction Step Two
Quantity
8.6 mL
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reactant
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0 (± 1) mol
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